molecular formula C15H21NO3 B056628 tert-Butyl (4-oxo-4-phenylbutyl)carbamate CAS No. 116437-41-3

tert-Butyl (4-oxo-4-phenylbutyl)carbamate

Cat. No. B056628
M. Wt: 263.33 g/mol
InChI Key: BAEFUAYRWLKGRC-UHFFFAOYSA-N
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Description

Tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a chemical compound utilized in various chemical reactions and organic syntheses. It is notable for its role as an intermediate in the synthesis of biologically active compounds and for its molecular and chemical properties.

Synthesis Analysis

The synthesis of tert-Butyl carbamates, including variants like tert-Butyl (4-oxo-4-phenylbutyl)carbamate, often involves reactions with organometallics and can be prepared from aldehydes and tert-butyl N-hydroxycarbamate in specific solvents like a methanol-water mixture. These processes typically use reagents such as sodium benzenesulfinate and formic acid (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-Butyl carbamates is characterized by specific spatial arrangements and intermolecular interactions. X-ray studies of similar compounds reveal crystal structures with specific orientations of side chains and hydrogen bonding patterns, which are critical for understanding the compound's chemical behavior (Didierjean et al., 2004).

Chemical Reactions and Properties

These compounds participate in various chemical transformations, showcasing their versatility as building blocks in organic synthesis. They react with organometallics to give N-(Boc)hydroxylamines and can undergo chemoselective transformations of amino protecting groups, highlighting their reactivity and utility in complex organic syntheses (Guinchard, Vallée, & Denis, 2005); (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of tert-Butyl carbamates, including their crystalline structure, are influenced by factors like the orientation of side chains and the presence of hydrogen bonds, as revealed by X-ray studies. These properties are crucial for the compound's stability and reactivity in different environments (Didierjean et al., 2004).

Chemical Properties Analysis

Tert-Butyl carbamates' chemical properties, such as their reactivity with organometallics and participation in chemoselective transformations, are central to their application in organic synthesis. Their ability to form stable structures and react under specific conditions makes them valuable in the synthesis of complex organic compounds (Guinchard, Vallée, & Denis, 2005); (Sakaitani & Ohfune, 1990).

Scientific Research Applications

  • Asymmetric Mannich Reaction : This compound has been synthesized by asymmetric Mannich reaction, indicating its potential in the creation of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Synthesis of Chiral Pyrrolidines : It has been used in the enantioselective synthesis of chiral 2-substituted arylpyrrolidines, which are important in pharmaceutical chemistry (Zhou et al., 2019).

  • Diels-Alder Reaction : This compound plays a role in Diels-Alder reactions, a key method in synthetic organic chemistry, for creating complex molecular structures (Padwa, Brodney, & Lynch, 2003).

  • Lithiation of N-(chloromethyl) Carbamate : It has been involved in the study of the lithiation of N-(chloromethyl) carbamate, showing its versatility in chemical synthesis (Ortiz, Guijarro, & Yus, 1999).

  • Synthesis of Carbocyclic Analogues of Nucleotides : This compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its importance in nucleotide chemistry (Ober et al., 2004).

  • As a Building Block in Organic Synthesis : It has been described as an important building block in organic synthesis, particularly as N-(Boc)-protected nitrones (Guinchard, Vallée, & Denis, 2005).

  • Synthesis of Indoles : This compound is used in the synthesis of indoles with oxygen-bearing substituents, which are significant in pharmaceutical and agrochemical industries (Kondo, Kojima, & Sakamoto, 1997).

  • Preparation of Boc-protected Amines : It has been employed in the preparation of Boc-protected amines, showcasing its utility in peptide synthesis (Lebel & Leogane, 2005).

  • Crystallography and Molecular Structure : The molecular structure and crystallography of derivatives of this compound have been studied, contributing to the understanding of molecular interactions and bonding (Didierjean et al., 2004).

  • Photoredox-Catalyzed Amination : It has been used in photoredox-catalyzed amination reactions, which are crucial for constructing various organic molecules (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(4-oxo-4-phenylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEFUAYRWLKGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558198
Record name tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-oxo-4-phenylbutyl)carbamate

CAS RN

116437-41-3
Record name tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116437-41-3
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Synthesis routes and methods

Procedure details

To a solution of 2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (7.03 g, 38 mmol) in THF (130 mL) was added phenylmagnesium bromide (1.0 M solution, 50 mL) at −78° C. After stirring for 2 hour at −78° C., HCl (2 M, 35 mL) was added to quench the reaction, which was then warmed to room temperature and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organics were washed with brine (50 mL) and dried over Na2SO4, filtered and concentrated under reduced pressure to afford 9.56 g (96% yield) of the desired product.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Zhou, W Zhao, T Zhang, H Guo, H Huang… - Synthesis, 2019 - thieme-connect.com
Catalyzed by the complex generated in situ from iridium and the chiral ferrocene ligand, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates were deprotected and then reductively …
Number of citations: 7 www.thieme-connect.com
M Dieguez, C Claver, J Margalef - Advances in Catalysis, 2021 - Elsevier
The asymmetric hydrogenation of imines is a high atom economy method to prepare chiral amines. This review discusses the achievements made in the homogeneous metal-catalyzed …
Number of citations: 4 www.sciencedirect.com

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